molecular formula C13H17NO2 B14386751 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester CAS No. 87512-37-6

2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester

Cat. No.: B14386751
CAS No.: 87512-37-6
M. Wt: 219.28 g/mol
InChI Key: XBXBHCHTZDLWGE-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester typically involves the esterification of 3-amino-3-phenyl-2-propenoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature and pressure are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
  • 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
  • 2-Propenoic acid, 3-phenyl-, pentyl ester

Uniqueness

2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields.

Properties

CAS No.

87512-37-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 3-amino-3-phenylprop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3

InChI Key

XBXBHCHTZDLWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C(C1=CC=CC=C1)N

Origin of Product

United States

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